molecular formula C18H23N B10851469 N,N-dimethyl-4,4-diphenylbutan-1-amine

N,N-dimethyl-4,4-diphenylbutan-1-amine

Cat. No.: B10851469
M. Wt: 253.4 g/mol
InChI Key: BDSUMBDGCUOHGR-UHFFFAOYSA-N
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Description

N,N-dimethyl-4,4-diphenylbutan-1-amine is an organic compound with the molecular formula C18H23N It is a tertiary amine, featuring a dimethylamino group attached to a butan-1-amine backbone with two phenyl groups at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4,4-diphenylbutan-1-amine can be achieved through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

C6H5NH2+2CH3OHC6H5N(CH3)2+2H2OC_6H_5NH_2 + 2CH_3OH \rightarrow C_6H_5N(CH_3)_2 + 2H_2O C6​H5​NH2​+2CH3​OH→C6​H5​N(CH3​)2​+2H2​O

Alternatively, dimethyl ether can be used as the methylating agent. The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation processes using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4,4-diphenylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

N,N-dimethyl-4,4-diphenylbutan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-dimethyl-4,4-diphenylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of two phenyl groups and a dimethylamino group.

Properties

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

N,N-dimethyl-4,4-diphenylbutan-1-amine

InChI

InChI=1S/C18H23N/c1-19(2)15-9-14-18(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,18H,9,14-15H2,1-2H3

InChI Key

BDSUMBDGCUOHGR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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